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Compound of Interest

Compound Name: NF023

Cat. No.: B10763224

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023, a hexasodium salt of 8,8'-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-
naphthalenetrisulfonic acid), is a potent and selective antagonist for the P2X1 purinergic
receptor and a selective inhibitor of G-proteins of the Go/Gi alpha subunit family. Its ability to
modulate cellular signaling pathways has made it a valuable tool in pharmacological research.
This technical guide provides a comprehensive overview of the chemical properties of NF023,
a detailed (though generalized due to proprietary specifics) synthesis protocol, and a summary
of its mechanism of action, complete with signaling pathway and experimental workflow
diagrams. All quantitative data are presented in structured tables for clarity and ease of
comparison.

Chemical Properties of NF023

NF023 is a complex organic molecule, a suramin analogue, characterized by its polysulfonated
naphthyl and phenyl urea structures. These features contribute to its solubility in aqueous
solutions and its ability to interact with specific protein targets.

General and Physical Properties
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Property Value Source(s)

hexasodium;8-[[3-[[3-[(4,6,8-
trisulfonatonaphthalen-1-

IUPAC Name yl)carbamoyl]phenyl]jcarbamoyl  [1]
amino]benzoyllamino]naphthal

ene-1,3,5-trisulfonate

NF 023 hexasodium, 8,8'-
[Carbonylbis(imino-3,1-
henylene)]bis-(1,3,5-
Synonyms Phenylene) _ ( o [2][3]
naphthalenetrisulfonic Acid)

hexasodium salt, P2X

Antagonist |
CAS Number 104869-31-0 [4]
Molecular Formula C35H20N4Na6021S6 [1]
Molecular Weight 1162.88 g/mol [31[4]
Appearance White to off-white solid [3]

Soluble in water (105.3 mg/mL
N or 90.08 mM); sonication is
Solubility [2]
recommended for complete

dissolution.

Store as a powder at -20°C for

up to 3 years. In solvent, store
Storage at -80°C for up to 1 year. [2]

Shipped with blue ice or at

ambient temperature.

Chemical Structure

The chemical structure of NF023 consists of two naphthalenetrisulfonic acid moieties linked by
a central urea bridge and two phenylene groups. This symmetrical structure is crucial for its
antagonistic activity.
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: | Puri

Parameter Value Source(s)

Purity >95% (HPLC) [3]

Synthesis of NF023

While a precise, step-by-step synthesis protocol for NF023 is not publicly available in full detalil,
the general synthetic strategy for suramin analogues involves the condensation of aromatic
amines with a phosgene equivalent. The following represents a plausible, generalized
experimental protocol based on the synthesis of similar compounds.

Conceptual Synthesis Workflow

The synthesis of NF023 can be conceptualized as a two-step process: first, the synthesis of the
key intermediate, an aminobenzoyl-naphthalenetrisulfonic acid, followed by the coupling of two
molecules of this intermediate with a carbonyl group to form the final product.

Step 1: Intermediate Synthesis

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of NF023.

Experimental Protocol (Generalized)

Step 1: Synthesis of the Amino-Intermediate
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e Acylation: 8-amino-1,3,5-naphthalenetrisulfonic acid is reacted with 3-nitrobenzoyl chloride in
an appropriate solvent (e.g., pyridine or a buffered aqueous solution) at a controlled
temperature (e.g., 0-25 °C). The reaction is monitored by a suitable technique like thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC).

e Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the
nitro-substituted intermediate. This may involve acidification to precipitate the product,
followed by filtration and washing.

e Reduction: The isolated nitro-intermediate is then reduced to the corresponding amine.
Common reduction methods include catalytic hydrogenation (e.g., using H2 gas with a
palladium on carbon catalyst) or chemical reduction (e.qg., using tin(ll) chloride in hydrochloric
acid).

 Purification: The resulting amino-intermediate is purified, for instance, by recrystallization or
column chromatography.

Step 2: Dimerization to form NF023

o Coupling Reaction: Two equivalents of the purified amino-intermediate are dissolved in a
suitable solvent (e.g., a mixture of water and an organic solvent like toluene). A phosgene
equivalent, such as triphosgene, dissolved in an organic solvent, is added dropwise to the
solution at a controlled temperature (e.g., 0 °C) while maintaining a basic pH with the
addition of a base (e.g., sodium carbonate solution).

 Isolation of Crude Product: After the reaction is complete, the crude NF023 product is
isolated. This may involve removal of the organic solvent under reduced pressure and
precipitation of the product from the aqueous phase by adding a salt or adjusting the pH. The
precipitate is then collected by filtration.

 Purification and Salt Formation: The crude product is purified, for example, by washing with
methanol or by preparative HPLC.[2] The purified acid form of NF023 is then converted to its
hexasodium salt by treating it with a stoichiometric amount of sodium hydroxide or sodium
bicarbonate in an aqueous solution, followed by lyophilization or precipitation to obtain the
final solid product.
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Mechanism of Action and Signaling Pathways

NF023 exerts its biological effects through two primary mechanisms: antagonism of P2X1
receptors and inhibition of Go/Gi protein alpha subunits.

P2X1 Receptor Antagonism

NF023 is a selective and competitive antagonist of the P2X1 receptor, an ATP-gated ion
channel.[2] By binding to the receptor, NF023 prevents ATP from binding and activating the
channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the cell. This
action blocks the downstream signaling events that are triggered by P2X1 receptor activation.
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Caption: NF023 signaling pathway at the P2X1 receptor.

G-Protein Inhibition

NF023 also acts as a selective antagonist for the alpha subunits of Go/Gi proteins.[3] It is
thought to compete with the effector binding site on the Ga subunit, thereby preventing it from
interacting with its downstream effector molecules (e.g., adenylyl cyclase).[3] This inhibition is
independent of the G-protein's interaction with the Gy dimer.[3]
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Caption: NF023 mechanism of action on Go/Gi protein signaling.

Pharmacological Data
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The inhibitory activity of NF023 has been quantified against various P2X receptors and G-
proteins.

Target Species Assay Value Source(s)

Inhibition of ATP-
P2X1 Receptor Human mediated IC50 =0.21 uM [2]

responses

Inhibition of ATP-
P2X3 Receptor Human mediated IC50 =28.9 uM [2]

responses

Inhibition of ATP-
P2X2 Receptor Human mediated IC50 > 50 uM 2]

responses

Inhibition of ATP-
P2X4 Receptor Human mediated IC50 > 100 pM [2]

responses

Inhibition of ATP-
mediated

P2X1 Receptor Rat ) IC50 =240 nM [3]
responses in

muscle

Inhibition of ATP-
mediated

P2X3 Receptor Rat ] IC50 = 8.5 uM [3]
responses in

muscle

) ] ] Inhibition of
Go/Gi a-subunits ~ Recombinant o EC50 = 300 nM [3]
GTPyS binding

Conclusion

NF023 is a valuable pharmacological tool for studying P2X1 receptor and Go/Gi protein-
mediated signaling. Its chemical properties, particularly its aqueous solubility and defined
structure, make it suitable for a range of in vitro and in vivo experimental settings. While the
detailed synthesis protocol is not fully disclosed in public literature, the general principles of
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suramin analogue synthesis provide a strong basis for its laboratory preparation. The data and
diagrams presented in this guide offer a comprehensive resource for researchers working with
this important inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nf023]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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